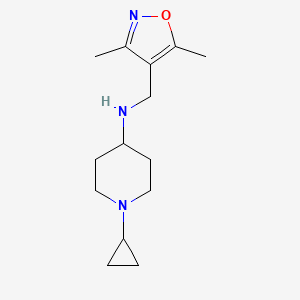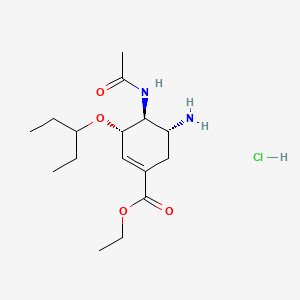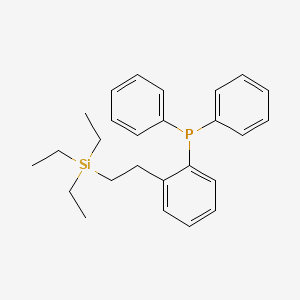
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a phenyl group substituted with a triethylsilyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing tertiary phosphines.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes as in laboratory settings. The scalability of these reactions allows for the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
Scientific Research Applications
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tertiary phosphines such as diphenyl(trimethylsilyl)phosphine and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide .
Uniqueness
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane is unique due to the presence of the triethylsilyl ethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with transition metals, making it valuable in specific catalytic applications .
Properties
Molecular Formula |
C26H33PSi |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
diphenyl-[2-(2-triethylsilylethyl)phenyl]phosphane |
InChI |
InChI=1S/C26H33PSi/c1-4-28(5-2,6-3)22-21-23-15-13-14-20-26(23)27(24-16-9-7-10-17-24)25-18-11-8-12-19-25/h7-20H,4-6,21-22H2,1-3H3 |
InChI Key |
AHPHWKSOJVJCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


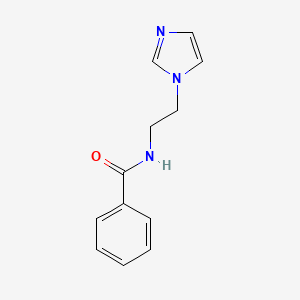
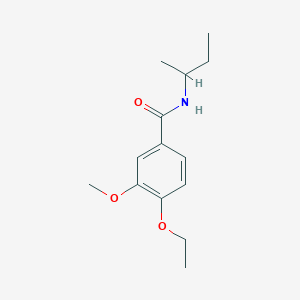
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
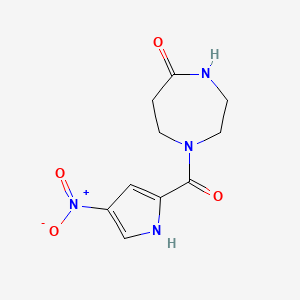
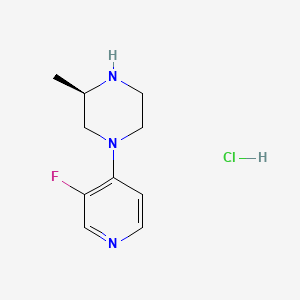
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
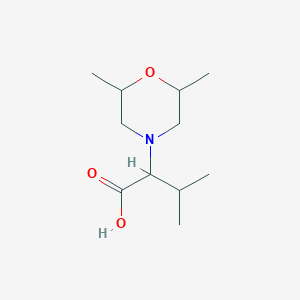
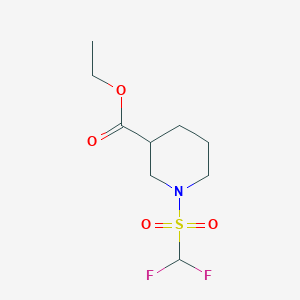
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)

